1-[4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]ethanone -

1-[4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]ethanone

Catalog Number: EVT-3940483
CAS Number:
Molecular Formula: C24H28FN3O2
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423)

    Compound Description: AD-5423 is a novel antipsychotic agent under investigation. Studies have demonstrated its ability to suppress dopamine-induced hyperactivity and antagonize the effects of apomorphine and methamphetamine on neuronal firing rates in the medial prefrontal cortex. [] These findings indicate AD-5423 possesses antidopaminergic properties relevant to schizophrenia treatment. [] Further research suggests AD-5423 may have a reduced risk of causing tardive dyskinesia and malignant syndrome compared to haloperidol, a typical antipsychotic. []

N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)

    Compound Description: GSK962040 represents a novel small molecule motilin receptor agonist. [] It exhibits potent activity at both the recombinant human motilin receptor and the native rabbit motilin receptor. [] In preclinical models, GSK962040 has demonstrated the ability to enhance gastric antrum contractions, suggesting potential therapeutic applications in gastrointestinal disorders. [] Additionally, GSK962040 exhibits favorable pharmacokinetic properties, making it a promising candidate for further clinical development. []

    Compound Description: GBR 12909 serves as a lead compound for developing long-acting dopamine transporter ligands. [] These ligands hold promise as potential therapeutic agents for cocaine abuse. []

1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935)

    Compound Description: Similar to GBR 12909, GBR 12935 is investigated for its potential as a long-acting dopamine transporter ligand. [] Derivatives of GBR 12935, particularly those with specific chiral hydroxyl substitutions, exhibit notable enantioselectivity in their interactions with dopamine and serotonin transporters. [] This finding highlights the importance of stereochemistry in optimizing the pharmacological profiles of these compounds. []

(S)-(+)-1-[4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazinyl]-3-phenylpropan-2-ol (Compound 6)

    Compound Description: This compound is a derivative of GBR 12909. It displays high affinity for the dopamine transporter (DAT). [] In vivo studies have shown that Compound 6 effectively elevates extracellular dopamine levels, further supporting its potential for cocaine abuse treatment. []

(S)-(+)-1-[4-[2-(Diphenylmethoxy)ethyl]piperazinyl]-3-phenylpropan-2-ol (Compound 8)

    Compound Description: Compound 8, another GBR 12909 derivative, stands out due to its high selectivity for the dopamine transporter. [] This selectivity makes Compound 8 a particularly promising candidate for further investigation as a potential therapeutic agent for cocaine abuse, as it may minimize off-target effects. []

Raloxifene

    Compound Description: Raloxifene, chemically known as [2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (2), is a well-established selective estrogen receptor modulator (SERM). [] It exhibits estrogen agonist-like effects on bone tissues and serum lipids while acting as an estrogen antagonist in breast and uterine tissues. []

    Relevance: This paper explores modifications to the raloxifene structure, specifically replacing the carbonyl group with an oxygen atom. [] This change led to a novel SERM, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)] benzo[b]thiophene hydrochloride (4c), with enhanced estrogen antagonist potency. [] While neither raloxifene nor its derivative directly relate to the structure of 1-[4-({3-[4-(4-Fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]ethanone, the study's focus on SERM development and structural modifications within this class of compounds might provide insights for future research on the target compound.

[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)] benzo[b]thiophene hydrochloride (4c)

    Compound Description: This compound is a novel SERM derived from raloxifene. It exhibits significantly enhanced estrogen antagonist potency compared to its parent compound, demonstrating the impact of structural modifications on pharmacological activity. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b)

    Compound Description: This compound, along with its mesylate salt (34c), has shown promising activity as a potential antidepressant drug. [] Preclinical studies have demonstrated its ability to reduce sleeping time in halothane-anesthetized mice and improve recovery time from cerebral concussion-induced coma. [] Mechanistic investigations suggest that 34b and 34c act as sigma receptor agonists. [] Furthermore, these compounds exhibit antidepressant-like effects in the forced swimming test, highlighting their potential for treating mood disorders. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone mesylate (34c)

    Compound Description: Compound 34c, the mesylate salt of 34b, shares the same chemical structure and pharmacological profile as its hydrochloride counterpart. It exhibits similar potency and efficacy in reducing sleeping time, improving recovery from coma, and demonstrating antidepressant-like effects. []

    Compound Description: Sch-350634 represents a potent and orally bioavailable CCR5 antagonist, emerging as a promising HIV-1 inhibitor. [] Developed from muscarinic antagonists, Sch-350634 demonstrates improved selectivity for CCR5 over muscarinic receptors. [] This selectivity is crucial for minimizing off-target effects associated with muscarinic receptor antagonism.

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D)

    Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist, establishing itself as a promising HIV-1 inhibitor. [] The compound exhibits excellent receptor selectivity (CCR5 vs. M1, M2) and oral bioavailability in preclinical models, highlighting its potential as a therapeutic agent. []

    Compound Description: This compound belongs to a group of quinolonecarboxylic acids studied for their antibacterial properties. [] The research aimed to synthesize and assess the antibacterial activities of various 1-(2,4-difluorophenyl or 4-fluorophenyl)-6-chloro-7-(1-nitrogenous heterocyclic)-1, 4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives. [] The findings indicated that some of these derivatives, including the compound , exhibited potent antibacterial activity against Staphylococcus aureus, showcasing their potential as antimicrobial agents. []

Properties

Product Name

1-[4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]ethanone

IUPAC Name

1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidine-1-carbonyl]phenyl]ethanone

Molecular Formula

C24H28FN3O2

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C24H28FN3O2/c1-18(29)19-4-6-20(7-5-19)24(30)28-12-2-3-23(17-28)27-15-13-26(14-16-27)22-10-8-21(25)9-11-22/h4-11,23H,2-3,12-17H2,1H3

InChI Key

WSWNFMMQRRGVPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.